Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields, including pharmaceuticals and organic synthesis. The compound is known for its ability to act as a bioisostere for esters and amides, making it a valuable entity in drug design and development .
Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate can be synthesized through various chemical methods, with its structural formula being and a molecular weight of 176.56 g/mol. It is classified under the category of oxadiazoles, which are five-membered heterocycles that exhibit diverse biological activities, including antiviral, anti-inflammatory, and neuroprotective effects .
The synthesis of ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of ethyl chloroformate with hydrazine derivatives to form an intermediate that subsequently undergoes cyclization in the presence of chlorinating agents like phosphorus oxychloride. This process allows for the formation of the desired oxadiazole compound through controlled conditions .
The synthesis can be optimized for large-scale production by utilizing continuous flow reactors to enhance yield and purity. The methods employed often avoid the use of harsh reagents or extensive purification steps, making them safer and more environmentally friendly compared to traditional approaches .
The molecular structure of ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate features a five-membered ring with two nitrogen atoms and one oxygen atom. The structure can be represented as follows:
Key structural data includes:
Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate can participate in various chemical reactions including cyclization to form larger heterocyclic structures. It may also undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the oxadiazole ring. This versatility allows it to serve as an intermediate in synthesizing more complex organic molecules .
The reactions involving this compound often require specific conditions such as controlled temperatures and the presence of catalysts to optimize yields. For instance, reactions with nucleophiles can be facilitated by using bases that enhance nucleophilicity while stabilizing intermediates formed during the reaction process .
The mechanism of action of ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate is primarily linked to its ability to interact with biological targets at the molecular level. This interaction is often mediated through hydrogen bonding and π-stacking interactions due to its heterocyclic nature.
Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities including anticancer, antifungal, and antibacterial properties. These activities are attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis .
Relevant data include:
Scientific Uses
Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate finds applications in several scientific domains:
Research continues to explore its potential in various applications including material science and agricultural chemistry due to its unique structural properties and reactivity profile .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological potential was recognized [2] . The pivotal breakthrough occurred in the 1960s with Oxolamine (Figure 1), introduced as a first-in-class antitussive drug targeting cough suppression through undefined mechanisms, marking the heterocycle's entry into clinical medicine [2] [3]. This era established the scaffold’s pharmaceutical relevance, demonstrating in vivo efficacy and tolerability.
The 1980s–2000s witnessed strategic diversification, with chemists exploiting the ring’s synthetic versatility to develop derivatives addressing diverse therapeutic targets. Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (anxiolytic), and Pleconaril (antiviral) emerged as clinical agents (Figure 1), validating the scaffold’s adaptability across disease areas [2] [3]. Concurrently, fundamental research revealed the natural occurrence of 1,2,4-oxadiazoles—notably Phidianidine A and B (2011), cytotoxic indole alkaloids from the sea slug Phidiana militaris, and quisqualic acid, a plant-derived neurotransmitter analog [2] . This demonstrated the scaffold’s biological pre-eminence beyond synthetic chemistry.
| Compound (Approx. Introduction) | Primary Therapeutic Use | Significance |
|---|---|---|
| Oxolamine (1960s) | Antitussive | First clinical drug featuring 1,2,4-oxadiazole |
| Prenoxdiazine (1970s) | Antitussive | Demonstrated structural versatility for respiratory targets |
| Pleconaril (2000s) | Antiviral | Highlighted broad therapeutic applicability beyond early uses |
| Ataluren (2010s) | Treatment of nonsense mutation DMD/CF | Showcased utility in genetic disorders |
Recent focus (2015–present) targets oncology, infectious diseases, and neurodegeneration. For example, Sirtuin 2 inhibitors and anti-leishmanial agents (e.g., Ox1) derived from 1,2,4-oxadiazoles show potent in vitro activity and favorable pharmacokinetic profiles [2] [8]. The scaffold’s integration into kinase inhibitors and DNA gyrase-targeting antibacterials (e.g., compound 17, IC₅₀ = 1.2 μM against E. coli gyrase) underscores its modern relevance in targeted therapies [5]. This trajectory—from serendipitous discovery to rational design—confirms the 1,2,4-oxadiazole as a privileged scaffold in pharmacotherapeutics.
The 1,2,4-oxadiazole ring serves as a critical bioisostere for ester, amide, and carboxylic acid functionalities, primarily addressing metabolic instability while preserving target engagement [3] . This substitution strategy mitigates susceptibility to enzymatic hydrolysis—a major limitation of peptides and ester-containing drugs—enhancing in vivo half-life. Crucially, the ring maintains comparable geometry and electronic features:
Clinical validation comes from Ataluren, where the oxadiazole replaces a putative labile ester in a read-through compound for nonsense mutations. The bioisostere retains ribosomal binding while conferring oral bioavailability—unachievable with the ester progenitor [2]. Similarly, in SAR studies of GABAA receptor agonists, oxadiazole bioisosteres of esters showed 3–5-fold higher plasma exposure in rodents [3]. This strategic molecular editing transforms pharmacologically active but metabolically vulnerable motifs into drug-like entities.
Chlorination at the C5 position of the 1,2,4-oxadiazole ring, exemplified by Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate (CAS# 1393552-64-1, C₅H₅ClN₂O₃, MW 176.56 g/mol), profoundly alters electronic, steric, and metabolic properties, enhancing ligand-receptor interactions [4] [7]. Chlorine’s strong electron-withdrawing effect (σₚ = 0.23) induces a significant positive electrostatic potential at C5, increasing the ring’s overall electrophilicity. This polarizes the C3-carboxylate, enhancing its hydrogen-bond-accepting capacity—critical for target binding [4].
| Compound Class | Non-Chlorinated Analog Activity | 5-Chlorinated Derivative Activity | Target/Mechanism |
|---|---|---|---|
| Benzophenone conjugates | MIC = 25-50 µg/mL (S. aureus) | MIC = 6.25 µg/mL (S. aureus) | Penicillin-Binding Protein 2a |
| Pyrrole-DNA gyrase inhibitors | IC₅₀ = 3.6 µM (E. coli gyrase) | IC₅₀ = 1.2 µM (E. coli gyrase) | ATP-binding site of DNA gyrase |
| Anti-leishmanial agents | Low selectivity (SI < 5) | High selectivity (SI = 18.7-61.7) | Mitochondrial membrane disruption |
Synthetic advantages accompany these biological benefits: the chlorine atom acts as a directing group in metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki reactions), enabling late-stage diversification at C5 [4]. Furthermore, chloro-substituted oxadiazoles exhibit enhanced metabolic stability in hepatic microsome assays (>80% remaining after 1 hr vs. ∼50% for H-analogs), attributed to reduced CYP450-mediated oxidation [8]. Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate thus serves as a versatile synthon, leveraging chlorine’s electronic and steric effects to optimize pharmacophore performance.
| Compound Name | Chemical Structure Highlights | Primary Therapeutic Application |
|---|---|---|
| Ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate | C₅H₅ClN₂O₃, Chlorine at C5, Ethyl ester at C3 | Antibacterial & antileishmanial precursor |
| Oxolamine | 3-(2-Diethylaminoethoxy)-5-phenyl-1,2,4-oxadiazole | Antitussive |
| Phidianidine A | Indole-alkylamine linked to 1,2,4-oxadiazole | Cytotoxic natural product |
| Compound Ox1 (Anti-leishmanial) | N-Cyclohexyl-5-substituted-1,2,4-oxadiazole | Leishmania infantum inhibitor |
| DNA Gyrase Inhibitor (Compound 17) | Pyrrole-linked 1,2,4-oxadiazole with C5 chlorine | Bacterial DNA gyrase inhibition |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1